3-(7-Iodo-1-oxo-isoindolin-2-yl)piperidine-2,6-dione
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Overview
Description
3-(7-iodo-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione is a compound with significant interest in the field of medicinal chemistry. It is a derivative of thalidomide and is known for its immunomodulatory and anticancer properties. This compound is particularly notable for its use in the treatment of multiple myeloma, a type of blood cancer.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(7-iodo-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione typically involves a multi-step process. One common method includes the cyclization of methyl 2-(bromomethyl)-3-nitrobenzoate with 3-aminopiperidine-2,6-dione hydrochloride to form the nitro precursor. This precursor is then reduced to yield the final product .
Industrial Production Methods
In industrial settings, the production of this compound often involves optimizing reaction conditions to achieve higher yields and purity. Techniques such as flash chromatography and hydrogenation using palladium hydroxide are employed to ensure the efficient synthesis of the compound .
Chemical Reactions Analysis
Types of Reactions
3-(7-iodo-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound.
Reduction: Used to convert nitro groups to amino groups.
Substitution: Halogen atoms can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
N-bromosuccinimide: for bromination.
Palladium hydroxide: for hydrogenation.
Dimethylformamide (DMF): as a solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrogenation of the nitro precursor yields the final compound with high purity .
Scientific Research Applications
3-(7-iodo-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione has a wide range of scientific research applications:
Chemistry: Used as a ligand in coordination chemistry.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Primarily used in the treatment of multiple myeloma and other cancers.
Industry: Employed in the synthesis of other pharmaceutical compounds
Mechanism of Action
The compound exerts its effects by modulating the activity of the ubiquitin E3 ligase cereblon. This modulation leads to the degradation of specific transcription factors, such as IKZF1 and IKZF3, which are crucial for the survival of multiple myeloma cells . By targeting these molecular pathways, the compound exhibits potent antitumor activity.
Comparison with Similar Compounds
Similar Compounds
Thalidomide: The parent compound, known for its immunomodulatory effects.
Pomalidomide: Another derivative with enhanced anticancer properties.
Lenalidomide: A closely related compound with similar therapeutic applications
Uniqueness
3-(7-iodo-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione is unique due to its specific molecular modifications, which enhance its potency and reduce side effects compared to its analogs. Its ability to selectively degrade transcription factors makes it a valuable tool in cancer therapy .
Properties
Molecular Formula |
C13H11IN2O3 |
---|---|
Molecular Weight |
370.14 g/mol |
IUPAC Name |
3-(4-iodo-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione |
InChI |
InChI=1S/C13H11IN2O3/c14-8-3-1-2-7-6-16(13(19)11(7)8)9-4-5-10(17)15-12(9)18/h1-3,9H,4-6H2,(H,15,17,18) |
InChI Key |
DFPFXSLGYCGFQK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C(=CC=C3)I |
Origin of Product |
United States |
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